1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol
Description
1-(9H-Carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol is a carbazole-based amino alcohol derivative characterized by a central propan-2-ol backbone substituted with a carbazole moiety at position 1 and a pyridin-2-ylamino group at position 2.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(pyridin-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-15(13-22-20-11-5-6-12-21-20)14-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,15,24H,13-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAGWOMZQATCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Derivative: The initial step involves the preparation of a carbazole derivative through a reaction between carbazole and an appropriate halogenated compound under basic conditions.
Coupling with Pyridine Derivative: The carbazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Reduction and Functionalization: The final step involves the reduction of the intermediate product followed by functionalization to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in various diseases.
Key Findings :
- Neuroprotective Effects : Research indicates that derivatives of carbazole compounds exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. For instance, studies on related compounds have shown their ability to activate nicotinamide phosphoribosyltransferase, which plays a role in cellular defense mechanisms against neurodegeneration .
- Anticancer Activity : Some studies suggest that carbazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. This is attributed to their ability to interact with various molecular targets involved in cell signaling pathways .
Organic Electronics Applications
The compound's unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Key Findings :
- Charge Transport Materials : The compound functions effectively as a charge transport material, facilitating the movement of electrons or holes within electronic devices. This property is crucial for the efficiency and performance of OLEDs and OPVs .
Neuroprotection in Diabetic Hearts
A study published in Nature highlighted the cardioprotective effects of carbazole derivatives in diabetic models. The research demonstrated that these compounds could activate pathways that mitigate oxidative stress and improve heart function .
OLED Development
Research published in Advanced Materials explored the use of carbazole-based compounds as emissive layers in OLEDs. The study showed enhanced luminescent efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to changes in cellular function or signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison of Carbazole Amino Alcohol Derivatives
Key Observations:
Substituent Effects on Activity: Halogenation (Br/Cl): Brominated or chlorinated carbazole derivatives (e.g., 8a, 3) exhibit enhanced inhibitory activity against endocytosis or β-hematin formation compared to unsubstituted carbazoles . Amino Group Variations: Pyridin-2-ylamino substituents may improve solubility and binding specificity due to the aromatic nitrogen, whereas alkylamino groups (e.g., dimethylamino) or benzylamino groups enhance lipophilicity and target affinity .
Therapeutic Applications :
- Antiplasmodial Activity : Compound 3 (3,6-dichloro-pyrrolidinyl derivative) disrupts β-hematin formation, a critical pathway in Plasmodium survival .
- Endocytosis Inhibition : Brominated derivatives (8a, 8b) are potent inhibitors of clathrin-mediated endocytosis, a mechanism relevant to cancer and viral entry .
Biological Activity
1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol is a complex organic compound that integrates both carbazole and pyridine functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for potential applications in various fields, including cancer therapy, neuroprotection, and as a fluorescent probe in biological imaging.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O, with a molecular weight of 284.37 g/mol. Its structure features a carbazole moiety linked to a pyridine ring through an amino propanol chain, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate signaling pathways or inhibit certain enzymes, leading to therapeutic effects. For instance, its interaction with acetylcholinesterase has been investigated, indicating potential neuroprotective properties.
1. Anticancer Activity
Research has shown that derivatives of carbazole compounds exhibit significant anticancer properties. The presence of the pyridine ring in this compound enhances its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
2. Neuroprotective Effects
The compound has been studied for its anti-acetylcholinesterase activity, which is crucial for neuroprotection. In vitro assays have indicated that it can inhibit acetylcholinesterase effectively, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
3. Antimicrobial Properties
This compound has also shown antimicrobial activity against various pathogens. Studies suggest that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological activity of similar compounds derived from carbazole:
- In Vitro Studies on Acetylcholinesterase Inhibition :
- Anticancer Screening :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol?
- Answer : The compound can be synthesized via N-alkylation or Williamson ether synthesis , as demonstrated for structurally related carbazole derivatives. Key steps include:
- Carbazole activation : Reacting carbazole with halogenated intermediates (e.g., 3-chloropropyl or 4-chlorobutyl derivatives) in polar aprotic solvents like acetonitrile.
- Coupling with pyridinylamine : Use of nucleophilic substitution or transition-metal catalysis to attach the pyridin-2-ylamino group.
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization from ethanol or ether .
Q. How is structural confirmation achieved for this compound?
- Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, related carbazole derivatives (e.g., 3-(9H-carbazol-9-yl)propan-1-ol) have been resolved with an R factor of 0.055, confirming bond lengths and angles . Complementary methods include:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon connectivity.
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns.
Q. What analytical techniques are suitable for purity assessment?
- Answer :
- HPLC with UV/Vis detection : Use C18 columns and acetonitrile/water mobile phases to quantify impurities (e.g., unreacted starting materials).
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and visualization under UV light (e.g., Rf values reported for carbazole analogs range from 0.3–0.6 in ethyl acetate/hexane systems) .
Advanced Research Questions
Q. How can low yields in the N-alkylation step be addressed during synthesis?
- Answer : Optimize reaction parameters:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency. For example, N-acyl carbazole derivatives achieved 85–87% yields using Pd-mediated reactions .
- Solvent effects : Switch to DMF or DMSO to improve solubility of aromatic intermediates.
- Temperature control : Higher temperatures (80–100°C) may accelerate kinetics but risk side reactions (e.g., decomposition).
Q. How should researchers resolve contradictions between spectroscopic data and expected structures?
- Answer :
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Advanced NMR techniques : Use H-N HMBC to confirm amine connectivity or H DOSY to assess molecular size.
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive proof .
Q. What experimental design principles apply to stability studies of this compound?
- Answer : Adopt a split-plot design for multifactorial analysis:
- Variables : pH, temperature, light exposure.
- Replicates : Minimum triplicate measurements per condition.
- Analytical endpoints : HPLC purity, NMR integrity checks, and mass balance after accelerated degradation (e.g., 40°C/75% RH for 4 weeks) .
Q. How can computational methods predict the biological activity of this compound?
- Answer :
- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from analogs.
- Docking studies : Use protein structures (e.g., kinase or GPCR targets) to assess binding affinity.
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, BBB penetration) .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in different solvent systems?
- Answer :
- Solvent polarity index : Polar solvents (e.g., DMF, ε=37) may stabilize charged intermediates, while non-polar solvents (e.g., toluene) favor neutral species.
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify side products.
- Case study : Carbazole alkylation in acetonitrile achieved 74% yield, but switching to THF reduced yield to 50% due to poor nucleophile activation .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- Answer :
- Stepwise documentation : Record exact equivalents, reaction times, and purification details (e.g., column dimensions, solvent ratios).
- Quality control : Intermediate characterization via TLC and NMR after each step.
- Batch consistency : Use freshly distilled solvents and standardized reagents (e.g., >97% purity for starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
